molecular formula C24H21NO5 B11277342 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B11277342
M. Wt: 403.4 g/mol
InChI Key: GQLCGMIWZJMVQE-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes and ketones to form the benzofuran core.

    Methoxylation: Introducing methoxy groups through nucleophilic substitution reactions.

    Amidation: Forming the carboxamide group by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur at the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and synthesis pathways.

    Biology: Investigating its potential as a bioactive molecule.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Receptors: Modulating biological responses by binding to specific receptors.

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
  • 5-methoxy-N-(4-methoxyphenyl)-2-(3-methoxyphenyl)-1-benzofuran-3-carboxamide

Uniqueness

The uniqueness of 5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

5-methoxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO5/c1-27-17-9-7-15(8-10-17)23-22(20-14-19(29-3)11-12-21(20)30-23)24(26)25-16-5-4-6-18(13-16)28-2/h4-14H,1-3H3,(H,25,26)

InChI Key

GQLCGMIWZJMVQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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